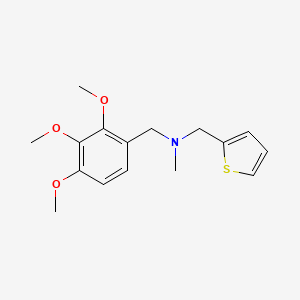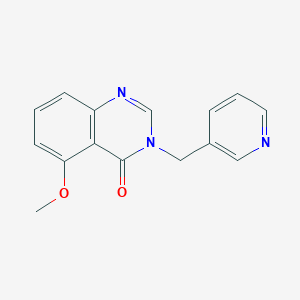![molecular formula C21H24FNO3 B3803536 2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine](/img/structure/B3803536.png)
2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine
Vue d'ensemble
Description
2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine has potential applications in various scientific fields. In medicinal chemistry, this compound can be used as a starting material for the synthesis of new drugs with improved pharmacological properties. It can also be used as a reference compound for the development of new analytical methods for drug analysis. In drug discovery, this compound can be used as a lead compound for the identification of new drug targets and the development of new drugs. In biological research, this compound can be used as a tool for the study of various biological processes such as signal transduction, gene expression, and protein function.
Mécanisme D'action
The mechanism of action of 2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine is not well understood. However, it is believed that this compound acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory and analgesic properties. In vivo studies have shown that this compound can reduce the severity of inflammation and pain in animal models. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine in lab experiments include its relatively simple synthesis method, its potential applications in various scientific fields, and its ability to modulate specific receptors or enzymes in the body. However, the limitations of using this compound in lab experiments include its unknown mechanism of action, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research of 2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine. These include:
1. Elucidating the exact mechanism of action of this compound.
2. Investigating the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and pain.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Studying the toxicity and safety profile of this compound in animal models.
5. Developing new analytical methods for the detection and quantification of this compound in biological samples.
Conclusion:
In conclusion, 2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine is a promising compound with potential applications in various scientific fields. Its relatively simple synthesis method, its ability to modulate specific receptors or enzymes in the body, and its potential therapeutic properties make it an attractive target for further research. However, further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and toxicity profile of this compound.
Propriétés
IUPAC Name |
1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO3/c1-25-20-8-3-2-6-17(20)9-10-21(24)23-11-12-26-19(15-23)14-16-5-4-7-18(22)13-16/h2-8,13,19H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRBSVHNOPPOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1-piperazinyl)nicotinamide](/img/structure/B3803464.png)
![(3S)-1-({1-[1-(2,5-difluorobenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methyl)-3-pyrrolidinol bis(trifluoroacetate) (salt)](/img/structure/B3803471.png)
![4-methyl-2-{1-[4-(methylsulfonyl)benzyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B3803476.png)

![(1R*,2S*)-N-allyl-N'-[(1-hydroxycyclohexyl)methyl]cyclohexane-1,2-dicarboxamide](/img/structure/B3803487.png)
![rel-(2R,3R)-3-{methyl[3-(4-methylphenoxy)propyl]amino}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3803489.png)
![2-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]methyl}-4-piperidinyl)-5-methylpyridine dihydrochloride](/img/structure/B3803490.png)
![2-{[5-fluoro-2-(2-fluoro-3-methoxyphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3803498.png)
![N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B3803515.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)-N-(2-thienylmethyl)acetamide](/img/structure/B3803523.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylpyridine](/img/structure/B3803535.png)
![(3R*,4R*)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B3803539.png)